2-Phenyloctane
CAS No.: 777-22-0
Cat. No.: VC17971664
Molecular Formula: C14H22
Molecular Weight: 190.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 777-22-0 |
|---|---|
| Molecular Formula | C14H22 |
| Molecular Weight | 190.32 g/mol |
| IUPAC Name | octan-2-ylbenzene |
| Standard InChI | InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
| Standard InChI Key | GTYIGAUPHJCMLF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)C1=CC=CC=C1 |
Introduction
Molecular Structure and Chemical Identity
Structural Configuration
2-Phenyloctane consists of a benzene ring bonded to a 2-octyl group, forming . The IUPAC name, octan-2-ylbenzene, reflects this branching at the second carbon of the octyl chain . Key structural descriptors include:
X-ray crystallography and computational modeling confirm a nonplanar geometry due to steric interactions between the octyl chain and aromatic ring .
Synthesis and Reaction Mechanisms
Catalytic Alkylation of Benzene
The predominant synthesis route involves benzene alkylation with 1-octene over Y zeolite CVB760 catalysts . The mechanism proceeds through:
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Isomerization: 1-octene () undergoes π-bond isomerization to form carbocation intermediates.
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Electrophilic Substitution: The octyl carbocation attacks the benzene ring, yielding 2-phenyloctane as the major product .
Kinetic modeling using transition state theory and single-event microkinetics reveals an activation energy of for the rate-determining step . Hybrid particle swarm optimization (PSO) coupled with the Levenberg–Marquardt algorithm optimized parameters with an .
Physicochemical Properties
Thermodynamic Parameters
Experimental and calculated properties from NIST and Cheméo databases include:
| Property | Value | Unit | Source |
|---|---|---|---|
| Boiling point | K | ||
| Melting point | K | ||
| Critical temperature | K | ||
| Critical pressure | kPa | ||
| Density (298 K) | g/mL | ||
| Vaporization enthalpy | kJ/mol | ||
| Octanol-water partition | — |
Spectroscopic Characteristics
Thermodynamic Behavior and Phase Equilibria
Phase Boundary Predictions
NIST’s Web Thermo Tables (WTT) provide phase diagrams for 2-phenyloctane under varying conditions :
Heat Capacity and Entropy
Industrial Applications and Functional Relevance
Catalytic and Synthetic Intermediates
2-Phenyloctane serves as a benchmark for evaluating zeolite catalysts in alkylation reactions . Its branched structure mimics intermediates in lubricant and detergent synthesis .
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